![molecular formula C18H20F3NO B3171098 4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946663-28-1](/img/structure/B3171098.png)
4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine
Overview
Description
“4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine” is a chemical compound with the molecular formula C18H20F3NO and a molecular weight of 323.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H20F3NO . The tert-pentyl group is also known as 2-methylbutan-2-yl .Scientific Research Applications
- Researchers have explored TFM derivatives as potential drug candidates for various diseases, including cancer, inflammation, and metabolic disorders .
- TFM-containing molecules, such as 4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine , are used in proteomics studies. These compounds help elucidate protein interactions, post-translational modifications, and cellular signaling pathways .
- Fluorinated compounds play a crucial role in agrochemicals due to their stability and bioavailability. TFM derivatives may find applications in herbicides, fungicides, and insecticides .
- The unique properties of fluorine-containing compounds extend to materials science. TFM-based molecules could be useful in designing organic semiconductors, liquid crystals, and other electronic materials .
- Organofluorine compounds, including TFM derivatives, serve as catalysts in various chemical reactions. Their stability and reactivity make them valuable tools for synthetic chemists .
- Researchers investigate the environmental fate and toxicity of TFM-containing compounds. Understanding their behavior in ecosystems and potential effects on organisms is essential for risk assessment .
Medicinal Chemistry and Drug Development
Proteomics Research
Agrochemicals and Crop Protection
Materials Science and Electronics
Catalysis and Synthetic Chemistry
Environmental Chemistry and Toxicology
Safety and Hazards
properties
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]-2-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-4-17(2,3)12-5-7-13(8-6-12)23-14-9-10-16(22)15(11-14)18(19,20)21/h5-11H,4,22H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETOELZLHRQBCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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